![molecular formula C7H12BrNO B1443915 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide CAS No. 1270785-91-5](/img/structure/B1443915.png)
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide
Overview
Description
“2-bromo-N-(cyclopropylmethyl)-N-methylacetamide” is a chemical compound. Its molecular formula is C8H8BrNO . It is a derivative of benzamide .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(cyclopropylmethyl)-N-methylacetamide” can be represented by the formula C8H8BrNO . The compound contains a benzamide moiety .Scientific Research Applications
Synthesis of Bioactive Indole Derivatives
Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide can serve as a precursor in the synthesis of such indole derivatives. By incorporating the indole nucleus, which is aromatic and biologically active, researchers can develop new pharmacophores with potential therapeutic applications .
Antiviral Agent Development
The structure of 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide allows for the creation of compounds that can inhibit viral activity. For instance, derivatives of this compound could be synthesized to target RNA or DNA viruses, providing a pathway for the development of new antiviral medications .
Anti-inflammatory Applications
Due to its structural flexibility, 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide can be used to synthesize compounds with anti-inflammatory properties. These compounds could play a crucial role in the treatment of chronic inflammatory diseases by inhibiting key pathways involved in the inflammatory response .
Anticancer Research
The compound’s potential to be modified into various scaffolds makes it a valuable asset in anticancer research. By targeting specific pathways or receptors in cancer cells, derivatives of 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide could lead to the development of novel anticancer drugs .
Antimicrobial and Antitubercular Activity
Researchers can utilize 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide to create derivatives with antimicrobial and antitubercular effects. These derivatives could contribute to the fight against resistant strains of bacteria and tuberculosis .
Antidiabetic and Antimalarial Research
The compound can also be used to synthesize molecules with antidiabetic and antimalarial activities. This is particularly important for developing treatments for prevalent diseases like diabetes and malaria, which affect millions worldwide .
Neuropharmacological Studies
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide: may be used in the synthesis of compounds that affect the central nervous system. These compounds could be investigated for their potential use in treating neurodegenerative diseases or as anesthetics .
Agricultural Applications
Indole derivatives, which can be synthesized from 2-bromo-N-(cyclopropylmethyl)-N-methylacetamide , are significant in agriculture. They can be used to produce plant hormones like indole-3-acetic acid, which is essential for plant growth and development .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Related compounds have been observed to undergo free radical reactions, forming new compounds that subsequently interact with their targets . For instance, N-bromoacetamide (NBA) has been found to react with itself to form N,N-dibromoacetamide (NDBA), which then undergoes ionic addition to a double bond .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFNEWLMKNWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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